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Compound of Interest

Compound Name: 4-iodo-N,N-dimethyl-3-nitroaniline

CAS No.: 105752-05-4

Cat. No.: B012361

Get Quote

Executive Summary & Compound Profile
Target Compound: 4-Iodo-N,N-dimethyl-3-nitroaniline CAS Registry Number: 105752-05-4

Core Application: Intermediate in the synthesis of azo dyes, pharmaceutical precursors, and

high-performance polymers.

This guide addresses the physicochemical characterization of 4-iodo-N,N-dimethyl-3-
nitroaniline, a tri-substituted benzene derivative. Unlike common reagents, this compound

lacks a widely standardized melting point in commercial catalogs due to its status as a

specialized research intermediate.

Critical Insight for Researchers: The melting point (MP) of this compound is highly sensitive to

isomeric purity. The synthesis typically involves the iodination of N,N-dimethyl-3-nitroaniline.

Consequently, the observed MP is often a depression of the theoretical value due to the

presence of unreacted precursor (MP ~60°C) or regiochemical isomers (e.g., 2-iodo or 6-iodo

variants).
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Expected Melting Point Range: Based on structural analogs and the heavy-atom effect, the

pure crystalline solid typically exhibits a melting transition in the range of 78°C – 85°C

(estimated), significantly higher than its non-iodinated precursor but lower than its para-nitro

isomers due to steric crowding between the ortho-nitro and iodo substituents.

Physical Properties Matrix: Comparative Analysis
To validate your sample, compare your experimental data against these confirmed structural

analogs. A melting point below 65°C strongly suggests contamination with the starting material.

Compound Structure
CAS No.[1][2]
[3]

Melting Point
(°C)

Diagnostic
Note

N,N-Dimethyl-3-

nitroaniline
Parent Precursor 619-31-8 59 – 61°C

Primary

Contaminant.

Lowers MP of

target.

4-Iodo-N,N-

dimethylaniline
Non-Nitro Analog 698-70-4 79 – 80°C

Reference for

Iodine's impact

on lattice energy.

N,N-Dimethyl-4-

nitroaniline

Isomer (Para-

Nitro)
100-23-2 163 – 164°C

High MP due to

symmetry/resona

nce.

4-Bromo-N,N-

dimethylaniline
Bromo Analog 586-77-6 53 – 55°C

Shows halogen

trend (I > Br).

Experimental Protocol: Synthesis &
Characterization Workflow
This protocol outlines the validation of the compound synthesized via the electrophilic

iodination of N,N-dimethyl-3-nitroaniline.

Phase 1: Synthesis Logic (Regioselectivity)
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The starting material, N,N-dimethyl-3-nitroaniline, directs incoming electrophiles (I⁺) to the para

position relative to the strongly activating dimethylamino group.

Activating Group: -N(CH₃)₂ (Strong ortho/para director).

Deactivating Group: -NO₂ (Meta director).

Result: The 4-position is reinforced by both groups (Para to amine, Ortho to nitro), making it

the primary site of substitution.

Phase 2: Melting Point Determination Protocol
Objective: Determine purity via capillary melting point depression analysis.

Sample Preparation:

Dry the crude solid in a vacuum desiccator over P₂O₅ for 4 hours to remove solvent

residues (solvent inclusion can depress MP by 2-5°C).

Grind a small amount (5 mg) into a fine powder.

Loading:

Fill a capillary tube to a height of 2-3 mm. Compact the sample by tapping the tube on a

hard surface.

Measurement (Ramp Rate):

Fast Ramp: Heat rapidly to 50°C.

Slow Ramp: Decrease heating rate to 1°C/min starting at 55°C.

Note: If the sample begins to "sweat" or sinter below 60°C, it likely contains >5%

unreacted starting material.

Observation:

Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).
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A range >2°C indicates impurity.

Phase 3: Purification (If MP < 75°C)
If the measured MP is low, recrystallization is required.

Solvent System: Ethanol/Water (9:1) or Methanol.[4]

Procedure: Dissolve in hot ethanol, filter while hot to remove inorganic salts (iodinating

agents), and cool slowly to 4°C.

Diagnostic Workflow Diagram
The following logic flow details the decision-making process for validating the compound's

identity and purity.
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Crude Product Isolated

Step 1: Capillary Melting Point

MP < 60°C?

MP 60°C - 75°C?

No

High Impurity Content
(N,N-dimethyl-3-nitroaniline)

Yes

MP > 78°C
(Sharp Range)

No

Recrystallize (EtOH/H2O)
Remove Starting Material

Yes (Mixed Phase)

Step 2: 1H NMR Validation
Check Integration of Aromatic Region

Yes

Pure 4-Iodo-N,N-dimethyl-3-nitroaniline
Proceed to Usage

Click to download full resolution via product page

Figure 1: Decision tree for the purification and validation of 4-iodo-N,N-dimethyl-3-
nitroaniline based on thermal properties.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b012361/docs?utm_src=pdf-body-img#technical-characterization-guide-4-iodo-n-n-dimethyl-3-nitroaniline-1
https://www.benchchem.com/product/b012361/docs?utm_src=pdf-body#technical-characterization-guide-4-iodo-n-n-dimethyl-3-nitroaniline-1
https://www.benchchem.com/product/b012361/docs?utm_src=pdf-body#technical-characterization-guide-4-iodo-n-n-dimethyl-3-nitroaniline-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012361?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Discussion: The "Heavy Atom" Effect
Why does the melting point matter for this specific molecule?

Iodine vs. Nitro Interaction: The bulky iodine atom at the 4-position and the nitro group at the

3-position create significant steric strain. This forces the nitro group to rotate slightly out of

the plane of the benzene ring, reducing conjugation.

Consequence: This disruption often prevents the melting point from reaching the high

values seen in symmetric isomers like 4-nitro-N,N-dimethylaniline (163°C).

Purity Marker: Because the iodination reaction is reversible or can yield poly-iodinated

byproducts, the MP serves as a rapid "Go/No-Go" gauge before investing time in expensive

NMR or HPLC analysis. A sharp melting point is the hallmark of a clean electrophilic

substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Characterization Guide: 4-Iodo-N,N-dimethyl-
3-nitroaniline[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012361/docs#technical-characterization-guide-4-
iodo-n-n-dimethyl-3-nitroaniline-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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